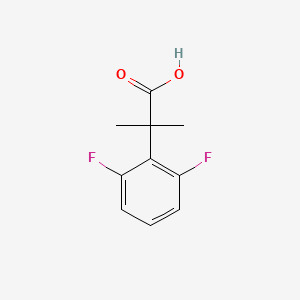

2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Overview

Description

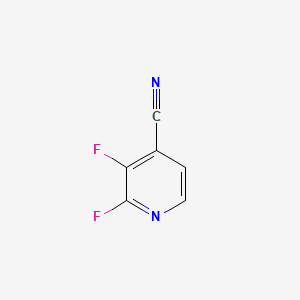

The “2,6-Difluorophenyl” group is a part of various compounds used in chemical research . It’s a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached to the 2nd and 6th carbon atoms .

Synthesis Analysis

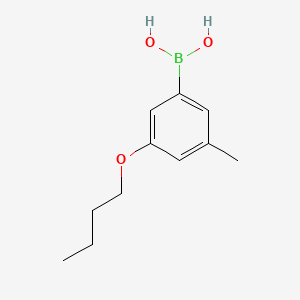

The synthesis of “2,6-Difluorophenyl” compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . For example, 2,6-Difluorophenylboronic acid has been used as a substrate in the model reaction of Suzuki–Miyaura coupling .Molecular Structure Analysis

The molecular structure of “2,6-Difluorophenyl” compounds can be determined using various techniques. For instance, the molecular formula of 2,6-Difluorophenylboronic acid is CHBFO, with an average mass of 157.911 Da and a monoisotopic mass of 158.035065 Da .Chemical Reactions Analysis

“2,6-Difluorophenyl” compounds participate in various chemical reactions. For example, 2,6-difluorophenol undergoes oxidative polymerization in the presence of the Fe- N,N′ - bis (salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly (2,6-difluoro-1,4-phenylene oxide) .Physical and Chemical Properties Analysis

The physical and chemical properties of “2,6-Difluorophenyl” compounds vary. For example, 2,6-Difluorophenylboronic acid is a solid with a molecular formula of CHBFO .Scientific Research Applications

Thermochemical Properties and Predictive Modeling

The study of monocarboxylic acids, including derivatives similar to 2-(2,6-Difluorophenyl)-2-methylpropanoic acid, has led to the development of predictive models for their thermochemical properties. These models are crucial for understanding the behavior of such compounds in various chemical processes, including their volatility and stability. Verevkin's research provides foundational data for the enthalpies of vaporization and formation of monocarboxylic acids, which can be applied in the development of new chemical entities with desired physical properties (Verevkin, 2000).

Synthesis and Chemical Behavior

Another significant application is the synthesis and study of fluorinated compounds. The reactivity of similar chemical structures with perfluorocarbon acids demonstrates the potential for creating a variety of fluorinated organic compounds. Such research paves the way for developing novel compounds with specific electronic and structural characteristics for use in pharmaceuticals, agrochemicals, and material science. The work by Przyborowski et al. on synthesizing fluorinated β-enamino ketones and diketones using related chemical precursors illustrates the complex reactions possible with fluorinated carboxylic acids and their derivatives (Przyborowski, Lork, & Röschenthaler, 2000).

Molecular Structure Analysis

Research into the molecular structure of compounds closely related to this compound, such as 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea, reveals intricate details about molecular conformations and intermolecular interactions. Such studies are essential for understanding the chemical and physical properties of a substance, influencing its reactivity, biological activity, and material properties. Yan et al.'s work on the crystal structure of a difluorophenyl-containing compound highlights the role of intramolecular and intermolecular hydrogen bonding in stabilizing molecular conformations (Yan, Yan, Li, Xie, & Lin, 2007).

Halogen Stabilization in Molecular Dynamics

The stabilization effects of halogen atoms in silylium ions, as studied by Romanato et al., provide insights into the dynamics of molecular structures with halogen substituents. Such research is crucial for understanding the electronic effects of halogens on molecular stability and reactivity, with implications for designing catalysts and reactive intermediates in organic synthesis (Romanato, Duttwyler, Linden, Baldridge, & Siegel, 2010).

Regioselective Functionalization

Research on the regioselective functionalization of difluorophenols into hydroxybenzoic acids showcases the potential for precise chemical modifications on fluorinated aromatic rings. This area of study is pivotal for the pharmaceutical and agrochemical industries, where the position of functional groups on aromatic rings can dramatically affect the biological activity and physicochemical properties of a compound. Marzi, Gorecka, & Schlosser's research demonstrates the potential for targeted modification of difluorophenols, expanding the toolkit for synthetic organic chemistry (Marzi, Gorecka, & Schlosser, 2004).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 2,6-difluorophenylboronic acid, are often used as substrates in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .

Mode of Action

In the context of Suzuki–Miyaura coupling, the mode of action involves the compound participating in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound could potentially be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

In the context of suzuki–miyaura coupling, the compound could potentially contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context .

Action Environment

It’s worth noting that suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used in these reactions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIUUVZMMOKAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679674 | |

| Record name | 2-(2,6-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216838-87-7 | |

| Record name | 2-(2,6-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-difluorophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B573085.png)

![Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B573087.png)

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid](/img/structure/B573100.png)

![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B573102.png)